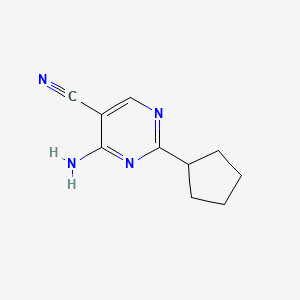

4-Amino-2-cyclopentylpyrimidine-5-carbonitrile

Description

4-Amino-2-cyclopentylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a cyclopentyl group at the 2-position and a nitrile group at the 5-position of the pyrimidine ring.

Properties

IUPAC Name |

4-amino-2-cyclopentylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-5-8-6-13-10(14-9(8)12)7-3-1-2-4-7/h6-7H,1-4H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUKHIRWVJHHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclopentylpyrimidine-5-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the desired functional groups, followed by subsequent reactions to introduce the amino and carbonitrile groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and by-products generated during the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyclopentylpyrimidine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

Biology: The compound has been investigated for its biological activity, including its potential as an inhibitor of certain enzymes or receptors.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

Industry: It can be utilized in the production of various industrial chemicals and materials.

Mechanism of Action

4-Amino-2-cyclopentylpyrimidine-5-carbonitrile is similar to other pyrimidine derivatives, such as 2-Amino-4-cyclopentylpyrimidine-5-carbonitrile and 4-Amino-2-methylpyrimidine-5-carbonitrile. its unique combination of functional groups and structural features sets it apart, potentially leading to different biological activities and applications.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-position substituent significantly influences melting points, solubility, and stability:

Key Observations :

- Cycloalkyl vs. Aryl Groups : Cyclopentyl (bulkier than cyclopropyl) likely increases melting points compared to smaller substituents (e.g., methylthio). For instance, 4c (phenyl substituent) melts at 210°C , while methylthio derivatives (e.g., ) lack reported melting points but are generally lower due to reduced symmetry.

- Electronic Effects : The nitrile group (ν(CN) ~2212 cm⁻¹ ) is consistent across derivatives, but substituents like methylthio (electron-donating) vs. aryl (electron-withdrawing) modulate ring electron density, affecting reactivity.

Spectral and Analytical Data Comparisons

Biological Activity

4-Amino-2-cyclopentylpyrimidine-5-carbonitrile (CAS No. 17247-55-1) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10N4

- Molecular Weight : 178.20 g/mol

- Structural Features : The compound features a pyrimidine ring with an amino group at position 4 and a cyclopentyl group at position 2, along with a carbonitrile group at position 5.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to fit into specific binding sites, potentially modulating the activity of these targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound may also act as a modulator of receptor activity, impacting signaling pathways related to cell proliferation and differentiation.

Biological Activity Studies

Recent research has highlighted the compound's promising biological activities across different assays:

In Vitro Studies

- Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.

In Vivo Studies

- Animal Models : Studies conducted on animal models have shown that the compound can reduce inflammation and exhibit analgesic effects, indicating its potential use in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Amino-2-methylpyrimidine | Pyrimidine | Antiviral properties |

| 2-Cyclopentylpyrimidine | Pyrimidine | Anticancer activity |

This table illustrates that while these compounds share structural similarities, their biological activities may differ significantly due to variations in substituents and spatial orientation.

Case Studies

-

Inhibition of Type III Secretion Systems (T3SS) :

- A study investigated the role of this compound as an inhibitor of T3SS in pathogenic bacteria. Results indicated that derivatives of this compound could significantly reduce the secretion of virulence factors, suggesting potential applications in antibiotic development.

-

Anti-inflammatory Effects :

- In a controlled study on rats, administration of the compound led to a marked decrease in inflammatory markers compared to control groups. This finding supports its potential use as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.